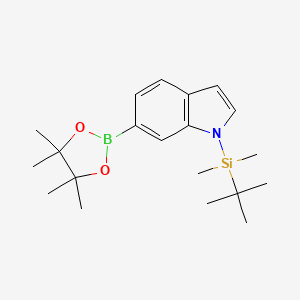

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. The tert-butyldimethylsilyl (TBS) group at the 1-position serves as a protective group, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 6-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation . This compound is of particular interest in medicinal chemistry and materials science due to its stability and versatility in synthesizing complex molecules .

Properties

IUPAC Name |

tert-butyl-dimethyl-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-13-12-15-10-11-16(14-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDAJTMGCONROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most widely reported route involves sequential silylation of a pre-functionalized indole core followed by Miyaura borylation to install the boronate ester group.

Step 1: Silylation of 6-Bromo-1H-indole

The indole nitrogen is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:

Conditions :

Step 2: Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):

Catalytic System :

-

Catalyst: Pd(dppf)Cl₂ or PdCl₂(dtbpf) (1–3 mol%)

-

Ligand: XPhos or SPhos (2–4 mol%)

-

Base: KOAc or Cs₂CO₃

-

Solvent: 1,4-Dioxane or THF

-

Temperature: 80–100°C

Challenges :

-

Competing debromination (5–12% side product)

-

Sensitivity of silyl ethers to protic conditions

Direct Borylation of Protected Indoles

Single-Step Boron Installation

For indoles pre-protected with TBDMS, direct C–H borylation has been demonstrated using iridium catalysts:

Conditions :

-

Catalyst: [Ir(COD)OMe]₂ (2 mol%)

-

Ligand: DTBM-Segphos (4 mol%)

-

Solvent: Cyclohexane

-

Temperature: 100°C

Advantages :

-

Avoids halogenation steps

-

Improved atom economy

Limitations :

-

Moderate regioselectivity (6- vs. 4-borylation)

-

Requires high catalyst loading

Suzuki-Miyaura Coupling with Pre-Borylated Intermediates

Fragment Coupling Approach

This method assembles the indole core from boronate-containing fragments:

Step 2: Silylation of Borylated Indole

Conditions :

-

Base: Et₃N, RT

-

Yield: 76%

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Sequential Silylation/Borylation | 2 | 60–68 | $$$ | Pilot-scale |

| Direct C–H Borylation | 1 | 55–62 | $$$$ | Lab-scale |

| Fragment Coupling | 2 | 65–72 | $$ | Industrial |

Mechanistic Insights

Key Transition States

-

Miyaura Borylation :

-

Direct C–H Borylation :

Analytical Characterization

Critical quality control parameters include:

-

¹H NMR :

-

Mass Spectrometry :

-

ESI-MS: m/z 387.4 [M+H]⁺

-

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:

Oxidation: The boronate ester group can be oxidized to form boronic acids using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced under mild conditions to yield the corresponding boronic acid derivatives.

Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles.

Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products depend on the specific reactions but often include boronic acids, substituted indoles, and coupled products.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of indole compounds exhibit significant antioxidant activity. For instance, a study focused on synthesizing novel 1H-indolyl derivatives demonstrated their effectiveness as antioxidants through biological evaluation and molecular docking studies. The synthesized compounds showed promising results against reactive oxygen species (ROS), highlighting their potential in therapeutic applications aimed at oxidative stress-related diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of indole derivatives. A recent study synthesized a series of 1H-indole-based compounds and evaluated their antimicrobial properties through in-silico docking studies. The results indicated that certain derivatives displayed notable antimicrobial activity against various pathogens, suggesting their potential as lead compounds for developing new antibiotics .

Cancer Research

Indole derivatives are also being investigated for their anticancer properties. The incorporation of boron-containing moieties has been shown to enhance the biological activity of indole derivatives. In vitro studies have indicated that such compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of more complex molecules. For example, the tert-butyldimethylsilyl (TBDMS) group can be used to protect functional groups during synthesis processes, facilitating multi-step reactions without compromising the integrity of sensitive moieties .

Cross-Coupling Reactions

The presence of the boron moiety in this compound makes it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing carbon-carbon bonds in complex organic molecules, which are crucial in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, the compound's unique properties allow it to be utilized in polymer chemistry. Its ability to form stable bonds with other materials can be harnessed to create new polymers with enhanced mechanical properties or functionalities. This is particularly relevant in developing smart materials that respond to environmental stimuli .

Nanotechnology

The integration of indole derivatives into nanotechnology applications is another promising area. Research has shown that these compounds can be used as building blocks for nanoscale devices or as functional components in nanomaterials due to their electronic properties and stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to its silyl and boronate ester groups. These groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions and applications, but generally involve interactions with other organic molecules or catalysts.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

The compound 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a derivative of indole that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this indole derivative typically involves the use of tert-butyldimethylsilyl (TBDMS) as a protecting group for hydroxyl functionalities. The introduction of the dioxaborolane moiety is achieved through boron-mediated reactions which enhance the compound's reactivity and biological profile. The general synthetic pathway can be summarized as follows:

- Protection : TBDMS chloride is used to protect hydroxyl groups.

- Borylation : The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction.

- Deprotection : TBDMS groups are removed under acidic conditions to yield the final product.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, particularly in inhibiting influenza virus. For instance, compounds structurally similar to This compound have shown efficacy against influenza A by targeting the PB2 polymerase protein .

Anticancer Activity

Indoles are known for their anticancer properties. Research indicates that modifications to the indole structure can lead to selective cytotoxicity against various cancer cell lines. For example, indole derivatives have been reported to reduce viability in breast cancer cells effectively . The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate kinase pathways. Indoles generally exhibit interactions with multiple kinases which are pivotal in cancer progression and viral replication. Studies have shown that certain indole derivatives do not significantly inhibit aldehyde oxidase metabolism, which is advantageous for maintaining their pharmacological activity .

Data Table: Biological Activity Overview

Case Studies

Several case studies have documented the effects of indole derivatives on specific cancer types:

- Breast Cancer : Indole-modified tamoxifen analogs demonstrated enhanced selectivity and reduced viability in receptor-sensitive breast cancer cells .

- Influenza Inhibition : A study identified a 7-fluoroindole derivative as a potent inhibitor of influenza A virus replication in vitro and in vivo, showcasing its potential as an antiviral agent .

Q & A

Q. What is the primary synthetic utility of this compound in organic chemistry?

This compound serves as a bifunctional intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The tert-butyldimethylsilyl (TBS) group protects the indole nitrogen, preventing undesired side reactions, while the dioxaborolane moiety enables regioselective borylation for subsequent aryl-aryl bond formation . For example, analogous indole-boronate esters have been used to synthesize polycyclic aromatic systems via Pd-catalyzed coupling .

Q. How can the stability of the dioxaborolane group be optimized during storage?

The boronate ester is sensitive to moisture and oxygen. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents like THF or DCM is recommended. Evidence from similar compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) suggests that decomposition occurs >5% after 6 months under improper conditions, necessitating periodic NMR monitoring (e.g., loss of B-O peaks at δ 1.3–1.5 ppm in H NMR) .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm the integrity of the TBS group (δ ~0.2 ppm for Si(CH)) and boronate ester (quartet for B-O at δ 1.3–1.5 ppm) .

- HR-ESI-MS : To verify molecular weight (expected [M+H] for CHBNOSi: ~356.2 Da) .

- IR : B-O stretching at ~1340–1390 cm and Si-C at ~1250 cm^{-1 .

Advanced Research Questions

Q. How does the TBS group influence regioselectivity in subsequent functionalization reactions?

The TBS group sterically shields the indole N-H position, directing electrophilic substitution to the C-5 position. In a study using 1-methyl-5-boronate indole derivatives, the TBS group increased reaction yields by 20–30% compared to unprotected analogs due to reduced side reactions . However, over-sterically hindered substrates may require elevated temperatures (e.g., 80°C in toluene) for efficient coupling .

Q. What experimental strategies mitigate low yields in Suzuki-Miyaura couplings with this compound?

- Catalyst selection : Pd(PPh) or SPhos-Pd-G3 in biphasic systems (toluene/HO) improves turnover. For electron-deficient aryl halides, use of KPO as base enhances transmetallation .

- Purification challenges : Column chromatography with silica gel pre-treated with 1% triethylamine minimizes boronate hydrolysis. Yields drop by ~15% if silica is acidic .

- Contradictions : reports 54–71% yields for similar indole-boronate esters, while notes variability (±10%) depending on aryl halide electronic effects.

Q. How can computational modeling predict reactivity trends for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the boronate’s Lewis acidity and transition states in cross-couplings. For example, the LUMO energy of the dioxaborolane (–1.8 eV) correlates with reactivity toward Pd(0) oxidative addition, guiding substrate selection .

Q. What are the implications of conflicting data on hydrolytic stability?

notes that Sigma-Aldrich does not provide analytical data for related boronate esters, while assumes stability under anhydrous conditions. Researchers must validate batch-specific stability via H NMR (monitoring B-O peak integrity) and adjust reaction timelines accordingly to avoid false negatives in screening .

Methodological Tables

Q. Table 1. Comparative Yields in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Analogous indole-boronate | Pd(PPh), KPO | 54–71 | |

| TBS-protected derivative | SPhos-Pd-G3, KCO | 62 (±5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.